Ethyl 4-hydroxy-3,5-bis(hydroxymethyl)benzoate
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Overview
Description
Ethyl 4-hydroxy-3,5-bis(hydroxymethyl)benzoate: is an organic compound with the molecular formula C11H14O5 It is a derivative of benzoic acid, characterized by the presence of ethyl ester and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-3,5-bis(hydroxymethyl)benzoate typically involves the esterification of 4-hydroxy-3,5-bis(hydroxymethyl)benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 4-hydroxy-3,5-bis(hydroxymethyl)benzoate can undergo oxidation reactions, where the hydroxymethyl groups are converted to carboxylic acid groups.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: The major product is 4-hydroxy-3,5-dicarboxybenzoic acid.
Reduction: The major product is the corresponding alcohol derivative.
Substitution: The products vary depending on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry: Ethyl 4-hydroxy-3,5-bis(hydroxymethyl)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It is also employed in the development of biochemical assays.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its structural features make it a candidate for targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also utilized in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-3,5-bis(hydroxymethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. The hydroxyl and ester groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 4-hydroxybenzoate:
Methyl 4-hydroxybenzoate:
Propyl 4-hydroxybenzoate: Another paraben derivative used in various formulations.
Uniqueness: Ethyl 4-hydroxy-3,5-bis(hydroxymethyl)benzoate is unique due to the presence of two hydroxymethyl groups, which confer distinct chemical and biological properties
Biological Activity
Ethyl 4-hydroxy-3,5-bis(hydroxymethyl)benzoate, also known as EHB , is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.
Chemical Structure and Properties
EHB is a derivative of hydroxybenzoic acid with two hydroxymethyl groups and an ethyl ester. Its chemical structure can be represented as follows:
This configuration contributes to its solubility and reactivity in biological systems.
Antioxidant Activity
EHB exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Assay Type | IC50 (µM) |
---|---|
DPPH | 25 |
ABTS | 30 |
These values indicate that EHB has comparable activity to well-known antioxidants like ascorbic acid .
Anti-inflammatory Effects
EHB has been documented to possess anti-inflammatory properties. In vitro studies demonstrated that EHB inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This action suggests its potential use in treating inflammatory conditions.
Antimicrobial Activity
EHB shows promising antimicrobial activity against various pathogens. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentrations (MIC) are summarized below:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Candida albicans | 25 |
These results highlight EHB's potential as a natural preservative in food and cosmetic formulations .
The biological activities of EHB can be attributed to several mechanisms:
- Antioxidant Mechanism : EHB donates electrons to neutralize free radicals, thereby reducing oxidative damage.
- Inhibition of Enzymes : It inhibits enzymes involved in inflammation and microbial growth, such as cyclooxygenase (COX) and various hydrolases.
- Cell Cycle Regulation : EHB has been shown to induce cell cycle arrest in cancer cells, particularly in the S phase, suggesting its potential in cancer therapy .
Study on Cancer Cell Lines
A notable study evaluated the effects of EHB on human cancer cell lines (e.g., U937 and Jurkat). Results indicated that EHB treatment led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways. The study concluded that EHB could be a candidate for further development as an anticancer agent .
Clinical Implications
EHB's multifaceted biological activities suggest its potential applications in various fields:
- Pharmaceuticals : As an anti-inflammatory and antioxidant agent.
- Cosmetics : For its antimicrobial properties.
- Food Industry : As a natural preservative due to its ability to inhibit microbial growth.
Properties
Molecular Formula |
C11H14O5 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
ethyl 4-hydroxy-3,5-bis(hydroxymethyl)benzoate |
InChI |
InChI=1S/C11H14O5/c1-2-16-11(15)7-3-8(5-12)10(14)9(4-7)6-13/h3-4,12-14H,2,5-6H2,1H3 |
InChI Key |
VNELJSFVZFBIQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)CO)O)CO |
Origin of Product |
United States |
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